![molecular formula C18H6Br2N4 B14017924 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile typically involves the bromination of dibenzoquinoxaline derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
化学反应分析
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with organolithium reagents can yield various substituted dibenzoquinoxaline derivatives.
科学研究应用
7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile has several scientific research applications:
作用机制
The mechanism of action of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile is not well-studied. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and quinoxaline core. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar compounds to 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile include:
属性
分子式 |
C18H6Br2N4 |
|---|---|
分子量 |
438.1 g/mol |
IUPAC 名称 |
7,10-dibromophenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H6Br2N4/c19-9-1-3-11-13(5-9)14-6-10(20)2-4-12(14)18-17(11)23-15(7-21)16(8-22)24-18/h1-6H |
InChI 键 |
HGEGRKIBGXSHKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=NC(=C(N=C24)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



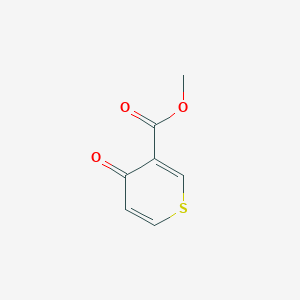
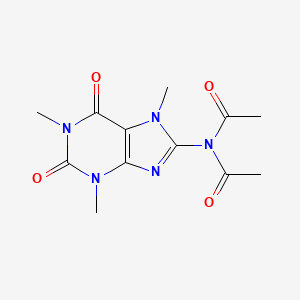
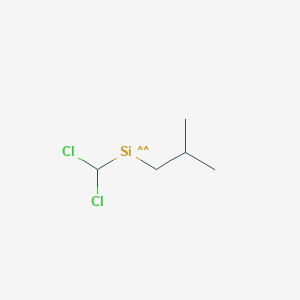
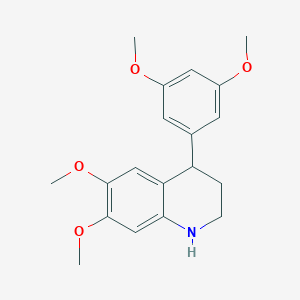
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
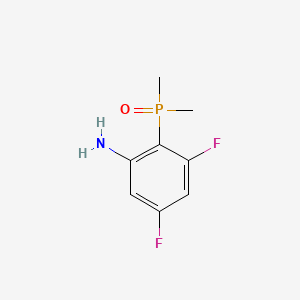
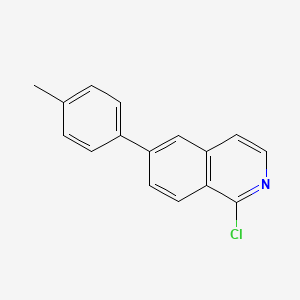
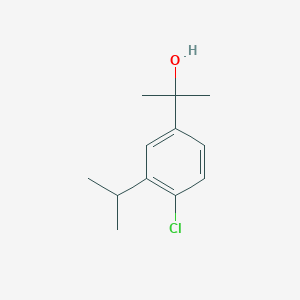
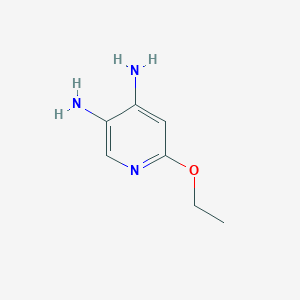
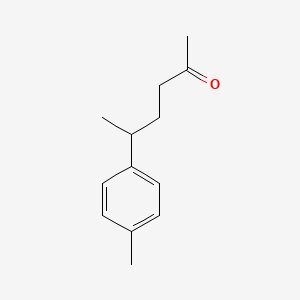
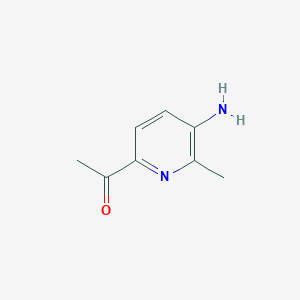
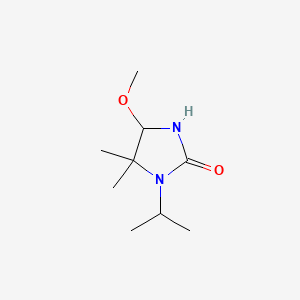
![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
